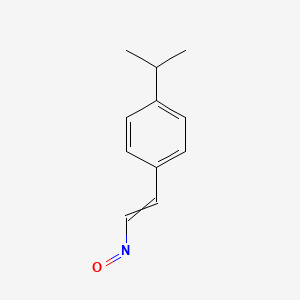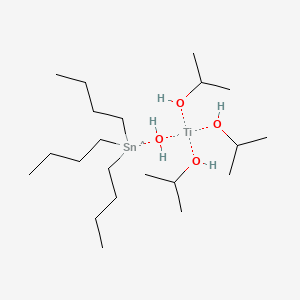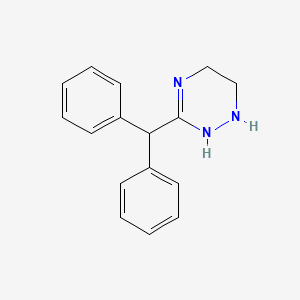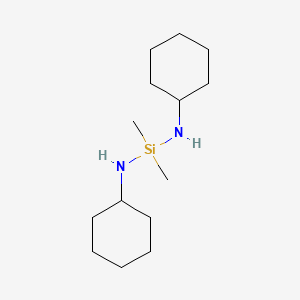
(r)-2-Amino-3-(tritylthio)propanamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanamide, 2-amino-3-[(triphenylmethyl)thio]-, (2R)-, also known as S-Trityl-L-cysteinamide, is a compound with the molecular formula C22H22N2OS and a molecular weight of 362.49 g/mol . This compound is characterized by the presence of a triphenylmethyl (trityl) group attached to a cysteine derivative, making it a unique and interesting molecule for various scientific applications.
Métodos De Preparación
The synthesis of Propanamide, 2-amino-3-[(triphenylmethyl)thio]-, (2R)- typically involves the protection of the cysteine amino group with a trityl group. The general synthetic route includes:
Protection of Cysteine: The amino group of cysteine is protected using triphenylmethyl chloride in the presence of a base such as triethylamine.
Formation of Propanamide: The protected cysteine is then reacted with an appropriate amide-forming reagent to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
Propanamide, 2-amino-3-[(triphenylmethyl)thio]-, (2R)- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the trityl group, yielding the free cysteine derivative.
Substitution: The trityl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Propanamide, 2-amino-3-[(triphenylmethyl)thio]-, (2R)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving cysteine proteases due to its structural similarity to cysteine.
Medicine: Investigated for potential therapeutic applications, particularly in the development of enzyme inhibitors.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of Propanamide, 2-amino-3-[(triphenylmethyl)thio]-, (2R)- involves its interaction with cysteine proteases. The trityl group protects the cysteine residue, allowing for selective reactions at other sites. Upon removal of the trityl group, the free cysteine can interact with target enzymes, inhibiting their activity by forming covalent bonds with the active site .
Comparación Con Compuestos Similares
Propanamide, 2-amino-3-[(triphenylmethyl)thio]-, (2R)- can be compared with other cysteine derivatives such as:
N-Acetyl-L-cysteine: A commonly used cysteine derivative with antioxidant properties.
S-Methyl-L-cysteine: Another cysteine derivative with a methyl group instead of a trityl group.
The uniqueness of Propanamide, 2-amino-3-[(triphenylmethyl)thio]-, (2R)- lies in its trityl protection, which provides stability and selectivity in various chemical reactions .
Propiedades
Fórmula molecular |
C22H23ClN2OS |
|---|---|
Peso molecular |
398.9 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-tritylsulfanylpropanamide;hydrochloride |
InChI |
InChI=1S/C22H22N2OS.ClH/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15,20H,16,23H2,(H2,24,25);1H/t20-;/m0./s1 |
Clave InChI |
NHXYNJKVDIELMK-BDQAORGHSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)N)N.Cl |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-[3-(diethylamino)-2-hydroxypropoxy]-2,4-dimethylpyridine-3-carboxylate](/img/structure/B13820095.png)



![4-(5-{(E)-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B13820119.png)
![(2S)-2-[(1S,14R,18S,20S,23S,28S,31S,34R)-28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-23-methyl-36-(4-nitro-2,1,3-benzoxadiazol-7-yl)-15,21,24,26,29,32,35-heptaoxo-31-propan-2-yl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-34-yl]propanoic acid](/img/structure/B13820123.png)




![2-Hexyl-[1,3]dithiolo[4,5-d][1,3]dithiol-5-one](/img/structure/B13820158.png)

![3-(benzyloxy)-1-methyl-6H-benzo[c]chromen-6-one](/img/structure/B13820181.png)
![2,2'-Methylenebis[6-(2H-benzotriazol-2-yl)-4-methylphenol]](/img/structure/B13820192.png)
